molecular formula C23H29FN2O4S B3010955 1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide CAS No. 922102-70-3

1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide

Cat. No.: B3010955
CAS No.: 922102-70-3
M. Wt: 448.55
InChI Key: XPYWDJNJXRFCOZ-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core. This heterocyclic system is substituted with a 4-fluorophenyl methanesulfonamide group at the 8-position and an isopentyl chain at the 5-position, along with two methyl groups at the 3-position.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O4S/c1-16(2)11-12-26-20-10-9-19(13-21(20)30-15-23(3,4)22(26)27)25-31(28,29)14-17-5-7-18(24)8-6-17/h5-10,13,16,25H,11-12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYWDJNJXRFCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide (CAS Number: 921811-43-0) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in the realms of anti-inflammatory and kinase inhibition properties. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C24H29FN2O3C_{24}H_{29}FN_{2}O_{3}, with a molecular weight of approximately 412.5 g/mol. The structure includes several functional groups that contribute to its potential biological interactions:

PropertyValue
Molecular FormulaC24H29FN2O3
Molecular Weight412.5 g/mol
CAS Number921811-43-0
IUPAC NameThis compound

Structural Features

The compound features:

  • A fluorophenyl group which may influence its interaction with various biological targets.
  • An isopentyl chain that could enhance lipophilicity, potentially affecting bioavailability.
  • A tetrahydrobenzo[b][1,4]oxazepin core , which is significant for its pharmacological activity.

Anti-inflammatory Properties

Research indicates that compounds structurally similar to this compound exhibit notable anti-inflammatory effects. For instance, studies have shown that derivatives of tetrahydrobenzo[b][1,4]oxazepin can inhibit cyclooxygenase (COX) enzymes:

CompoundIC50 against COX-1 (μM)IC50 against COX-2 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12

These findings suggest that the compound may also possess similar inhibitory activities against COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

Kinase Inhibition

The compound's structure suggests potential kinase inhibition capabilities. In related studies involving small-molecule inhibitors targeting anaplastic lymphoma kinase (ALK), compounds with similar scaffolds demonstrated potent inhibitory activity with IC50 values ranging from 3.7 to 5.8 nM . This indicates a promising avenue for further investigation into the kinase inhibition profile of our compound.

Case Studies and Research Findings

  • In Vivo Studies : Preliminary in vivo studies on related compounds have demonstrated efficacy in reducing inflammation in models of experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA). These models are crucial for assessing the therapeutic potential of anti-inflammatory agents .
  • Mechanistic Insights : Mechanistic studies using Western blotting and RT-PCR have shown that compounds similar to our target can significantly downregulate the expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophage cell lines . This suggests a dual mechanism involving both COX inhibition and modulation of nitric oxide pathways.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

  • Target Compound: Contains a 4-fluorophenyl group attached to the methanesulfonamide moiety.
  • 1-(4-Chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide (CAS 922098-26-8): Differs by substitution of fluorine with chlorine on the phenyl ring. Chlorine’s larger atomic size and stronger electron-withdrawing nature may alter solubility and metabolic stability compared to fluorine .
  • 4-Fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide : Features a benzenesulfonamide group with 4-fluoro and 3-methyl substituents. The additional methyl group increases hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility .

Modifications on the Benzooxazepine Core

  • Alkyl Chain Variations :
    • The target compound’s 5-isopentyl group (C5H11) contributes to greater lipophilicity compared to the 5-ethyl group (C2H5) in the chlorophenyl analog. This may influence pharmacokinetic properties, such as half-life and tissue distribution .
    • Both compounds retain 3,3-dimethyl substituents on the oxazepine ring, which likely stabilize the conformation of the heterocycle and prevent oxidation at the 3-position .

Physicochemical Properties

Solubility and Polarity

  • The target compound’s methanesulfonamide group enhances polarity compared to benzenesulfonamide derivatives (e.g., the 3-methylbenzenesulfonamide in ). However, the isopentyl chain counteracts this by increasing hydrophobicity .
  • The 4-fluorophenyl group reduces polarity slightly compared to the 4-chlorophenyl analog, as fluorine is less electronegative than chlorine .

Spectral Characteristics

  • IR Spectroscopy : Analogous compounds (e.g., ’s triazole derivatives) exhibit key bands for C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹). The absence of C=O bands in tautomeric forms (e.g., thiones) highlights the importance of spectral analysis in confirming structural motifs .
  • 1H-NMR : Methyl groups on the oxazepine ring (δ ~1.0–1.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm) are consistent across analogs, but substituents like isopentyl chains introduce distinct splitting patterns .

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
1-(4-Fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide C23H28FN2O4S* ~465.5* 4-Fluorophenyl, 5-isopentyl, 3,3-dimethyl
1-(4-Chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-...methanesulfonamide (CAS 922098-26-8) C20H23ClN2O4S 422.9 4-Chlorophenyl, 5-ethyl, 3,3-dimethyl
4-Fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-...-3-methylbenzenesulfonamide C23H28FN2O4S ~464.5 4-Fluoro-3-methylbenzenesulfonamide, 5-isopentyl, 3,3-dimethyl

*Inferred based on structural similarity to and .

Research Implications

  • Bioactivity : Fluorine and chlorine substituents may target different enzymatic pockets due to size and electronic effects. For example, fluorine’s smaller size could improve selectivity for sterically constrained binding sites .
  • Drug Design : The isopentyl chain’s lipophilicity suggests improved blood-brain barrier penetration compared to ethyl analogs, making the target compound a candidate for central nervous system targets .

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